2-Chloro-4-(thiophen-2-yl)pyridine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Pyranylium Salts and Pyridine Derivatives : Pyranylium salts with thiophen-2-yl moieties have been utilized as starting materials in synthesizing pyridine and pyridinium salts. Such compounds are instrumental in the study of complexation with metal cations like Hg2+ or Ag+ (Razus et al., 2011).
- Anticancer Drug Intermediates : Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine are key intermediates in synthesizing small molecule anticancer drugs. Their rapid and high-yield synthetic methods contribute significantly to medicinal chemistry (Zhang et al., 2019).
Pharmaceutical Research
- Topoisomerase Inhibitory Activity : Some pyridine derivatives with thiophen-2-yl groups have shown moderate to significant inhibitory activity against topoisomerases, enzymes critical in DNA replication, making them potential candidates for cancer therapy (Thapa et al., 2010).
Material Science
- Electrochemical Applications : Compounds like 4-(azulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine have been studied for their application in electrochemistry, particularly in developing sensitive electrodes. The characterization of these materials includes methods like SEM, EDX, AFM, FTIR, and fluorescence, showcasing their potential in heavy metal sensors or optical applications (Chilibon et al., 2022).
Solar Cell Research
- Enhancement of Solar Cell Efficiency : The modification of TiO2 nanorods with pyridine-type ligands, including those with thiophen-2-yl groups, has been shown to increase the power conversion efficiency of hybrid solar cells. The efficiency enhancement is attributed to improved electronic mobility and effective replacement of insulating ligands (Lin et al., 2013).
Mechanism of Action
Target of Action
It has been used as a key starting compound in the synthesis of a novel series of 2-aminopyranopyridine derivatives . These derivatives have shown potent anticancer activity against various cell lines, including Hep-G2 (human liver carcinoma), MCF-7 (human breast carcinoma), Caco-2 (human colorectal adenocarcinoma), and HCT116 (human colorectal carcinoma) . Therefore, it can be inferred that the targets of these compounds might be related to the pathways involved in these types of cancers.
Mode of Action
The synthesized 2-aminopyranopyridine derivatives, which use 2-chloro-4-(thiophen-2-yl)pyridine as a starting compound, have shown significant anticancer activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or proliferation of cancer cells.
Biochemical Pathways
Given its use in the synthesis of compounds with anticancer activity , it can be inferred that it may affect pathways related to cell growth and proliferation, particularly in cancer cells.
Result of Action
The 2-aminopyranopyridine derivatives synthesized using this compound as a starting material have shown potent anticancer activity . This suggests that the compound may have a role in inhibiting the growth or proliferation of cancer cells.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(thiophen-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound can induce apoptosis by modulating signaling pathways such as the MAPK/ERK pathway. Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases, which play a role in cell proliferation and survival. This inhibition can result in altered gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its accumulation and overall efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-4-thiophen-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDBIQZAFYFMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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